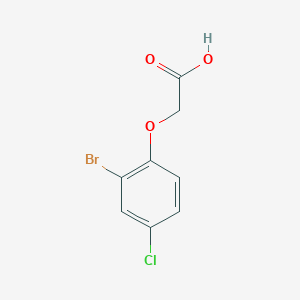

2-(2-Bromo-4-chlorophenoxy)acetic acid

概要

説明

"2-(2-Bromo-4-chlorophenoxy)acetic acid" is a chemical compound with potential applications in various fields, including agriculture and organic synthesis. Although not directly studied, related compounds such as 2,4-dichlorophenoxyacetic acid have been extensively researched for their chemical and physical properties, synthesis methods, and applications.

Synthesis Analysis

The synthesis of compounds related to "2-(2-Bromo-4-chlorophenoxy)acetic acid" involves several steps, including bromination, chlorination, and acylation. For example, bromo-2′,4′-dichloroacetophenone, a structurally related compound, was synthesized through these steps with a yield of 70% (Yang Feng-ke, 2004). Another example is the synthesis of 2-(2-chloroethoxy) acetic acid from 2-(2-chloroethoxy) ethanol by oxidation using nitric acid, showcasing a process that could be analogous to synthesizing "2-(2-Bromo-4-chlorophenoxy)acetic acid" (Xiang Hong-lin, 2008).

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives, including those with chloro substitutions, often form planar centrosymmetric hydrogen-bonded cyclic dimers, a feature that might be shared by "2-(2-Bromo-4-chlorophenoxy)acetic acid" (S. Kumar & L. Rao, 1982). This characteristic influences their chemical reactivity and interactions with biological systems.

Chemical Reactions and Properties

Phenoxyacetic acid derivatives undergo various chemical reactions, including esterification and reduction. For instance, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid via esterification and reduction, suggesting that "2-(2-Bromo-4-chlorophenoxy)acetic acid" could also be involved in similar reactions (Yang Lirong, 2007).

Physical Properties Analysis

The physical properties of related compounds, such as melting points, boiling points, and solubility, have been studied. These properties are crucial for understanding the behavior of "2-(2-Bromo-4-chlorophenoxy)acetic acid" in different environments and for its application in various industries.

Chemical Properties Analysis

The chemical properties of phenoxyacetic acid derivatives, including reactivity, stability, and interaction with other chemicals, provide insights into the potential uses and safety considerations of "2-(2-Bromo-4-chlorophenoxy)acetic acid." Studies on related compounds, like the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid, highlight the environmental impact and application potential of these chemicals (A. Khan & T. Akhtar, 2011).

科学的研究の応用

Application 1: α-Bromination Reaction on Acetophenone Derivatives in Experimental Teaching

- Summary of Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .

- Methods of Application: The experiment was conducted at 90℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

- Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Application 2: Fast Adsorption and Removal of 2-Methyl-4-Chlorophenoxy Acetic Acid

- Summary of Application: An amino functionalized zirconium-based MOF named UiO-66-NH2 was synthesized and explored as a novel adsorbent for the fast removal of 2-methyl-4-chlorophenoxy acetic acid (MCPA) in aqueous solution .

Application 3: Chemical Synthesis

- Summary of Application: “2-(2-Bromo-4-chlorophenoxy)acetic acid” is a chemical compound that can be used in the synthesis of various other compounds .

Application 4: Phenoxy Herbicide

- Summary of Application: Compounds similar to “2-(2-Bromo-4-chlorophenoxy)acetic acid”, such as “(4-chlorophenoxy)acetic acid”, have been used as phenoxy herbicides .

Application 5: Chemical Synthesis

- Summary of Application: “2-(2-Bromo-4-chlorophenoxy)acetic acid” is a chemical compound that can be used in the synthesis of various other compounds .

Application 6: Plant Growth Regulator

Safety And Hazards

特性

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFPVGBBDOCAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352621 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-4-chlorophenoxy)acetic acid | |

CAS RN |

77228-66-1 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。